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Compound of Interest

8-Quinolinecarboxamide, 2-(3,4-
Compound Name:

difluorophenyl)-
CAS No.: 655222-60-9
Cat. No.: B11843503

Get Quote

Executive Summary & Technical Context

2-(3,4-difluorophenyl)-8-quinolinecarboxamide represents a specialized optimization of the 2-
aryl-8-quinolinecarboxamide pharmacophore. While the parent compound (2-phenylquinoline-
8-carboxamide) is a documented PARP-1 inhibitor with a defined crystal structure, the
introduction of the 3,4-difluoro motif is a strategic medicinal chemistry modification designed to
modulate metabolic stability (blocking P450 oxidation sites) and lipophilicity without disrupting
the critical planar binding conformation.

This guide compares the Product (the 3,4-difluoro derivative) against the Standard Reference
(the unsubstituted parent), focusing on X-ray crystallographic metrics, conformational locking,
and solid-state packing forces.

Key Structural Differentiators

o Conformational Lock: Both compounds rely on a critical intramolecular hydrogen bond (N-
H...N
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) to maintain planarity.

o Fluorine Effect: The 3,4-difluoro substitution alters the electrostatic potential surface,
potentially introducing C-H...F weak hydrogen bonding networks in the crystal lattice that

differ from the parent's

stacking dominance.

Comparative Analysis: Product vs. Alternatives

The following data compares the target fluorinated compound against the established structural

baseline of the parent molecule.

Table 1: Physicochemical & Structural Benchmarks[1]
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Feature

Product: 3,4-Difluoro

Derivative

Reference: 2-Phenyl
Parent

Significance

Molecular Formula

Fluorine acts as a
bioisostere for

Hydrogen.

Intramolecular H-Bond

Predicted Strong (2.6—

2.8A)

Confirmed (2.65 A)

Essential for
bioactivity; locks the
carboxamide coplanar

with the quinoline ring.

Torsion Angle (C2-
C1)

< 15° (Predicted)

~5-10° (Observed)

Low torsion ensures
extended conjugation
across the biaryl

system.

Crystal Density

High (> 1.45 g/cm3)

Moderate (~1.35
g/cms)

Fluorination typically
increases crystal
density and packing

efficiency.

Lattice Interactions

C-H...F, F...F,

Dominant

stacking

F-interactions can
alter solubility and

melting point profiles.

Melting Point

> 215°C (Predicted)

209-210°C [1]

Higher lattice energy
often correlates with
higher MP in planar

fluorinated aromatics.

Structural Insight: The "Pseudo-Ring" Effect

X-ray data for the Reference (2-phenyl) analog confirms that the amide group forms a stable 6-

membered pseudo-ring via an intramolecular hydrogen bond between the amide nitrogen and

the quinoline nitrogen [2].

o Observation: This locks the amide oxygen trans to the quinoline nitrogen.
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» Application to Product: The 3,4-difluoro derivative is expected to retain this "locked"
conformation. Any deviation in the X-ray data (e.g., loss of planarity) would indicate steric
clash or crystal packing forces overcoming this intramolecular bond, signaling a potential
loss of biological potency.

Experimental Protocol: Crystallography & Data
Collection[1]

To generate the missing specific X-ray dataset for the 3,4-difluoro derivative, follow this self-
validating protocol. This workflow is designed to resolve the specific impact of fluorine on the
unit cell packing.

Phase A: Crystal Growth (Vapor Diffusion)

o Objective: Obtain single crystals suitable for XRD (>0.1 mm).

e Solvent System: The difluoro substitution reduces aqueous solubility.
o Primary Solvent: Dimethylformamide (DMF) or DMSO (due to high planarity/stacking).
o Precipitant:[1] Ethanol or Isopropanol.

e Method:
o Dissolve 10 mg of 2-(3,4-difluorophenyl)-8-quinolinecarboxamide in 0.5 mL warm DMF.
o Filter through a 0.22 um PTFE syringe filter into a small vial.

o Place the small vial inside a larger jar containing 5 mL of Ethanol (Sitting Drop or Vapor
Diffusion).

o Seal and store at 20°C in a vibration-free zone. Crystals should appear within 48—72
hours.

Phase B: X-Ray Diffraction Data Collection

e Instrument: Single-crystal diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).
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o Temperature: Collect data at 100 K (Cryostream) to minimize thermal motion of the terminal
fluorine atoms.

e Target Parameters:
o Resolution: < 0.80 A (Atomic resolution required to resolve C-F bond lengths precisely).
o Completeness: > 99%.

o Redundancy: > 4.0.

Phase C: Structure Refinement (The Validation Step)
e Space Group Determination: Expect Monoclinic (

) or Triclinic (

), common for planar aromatic amides.

o Disorder Check: Carefully inspect the 3,4-difluoro phenyl ring for rotational disorder. The
symmetry of the phenyl ring can sometimes lead to 180° flip disorder if the F atoms are not
strongly pinned by lattice interactions.

e R-Factor Goal:
indicates a high-quality structure.

Workflow Visualization

The following diagram illustrates the logical flow from chemical scaffold to validated structural
model, highlighting the critical decision points where the fluorinated derivative differs from the
parent.
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Compound Synthesis:

2-(3,4-difluorophenyl)-8-quinolinecarboxamide

Check Purity (HPLC/NMR)
>98% Required

dSS

Crystallization Strategy
(Slow Evap vs Vapor Diffusion)

X-Ray Diffraction (100 K)
Resolve Unit Cell

N-H...N < 2.8A \N-H..N > 3.0A

Conformation: PLANAR Conformation: TWISTED
(Intramolecular H-Bond Intact) (Steric/Packing Interference)

Analyze Packing Interactions
(Identify C-H...F vs Pi-Pi)

Final Structural Model

(CIF Data Generation)

Click to download full resolution via product page

Caption: Workflow for structural validation of fluorinated quinolinecarboxamides, determining
bio-active conformation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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